

Toxicological Profile of p,p'-DDE in Mammals: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (**p,p'-DDE**) is the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, **p,p'-DDE** bioaccumulates in fatty tissues and biomagnifies through the food chain, leading to widespread and persistent environmental contamination.[1] Although DDT has been banned in many countries for decades, concerns regarding the long-term health effects of **p,p'-DDE** exposure in mammals, including humans, remain. This technical guide provides a comprehensive overview of the toxicological profile of **p,p'-DDE** in mammals, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of **p,p'-DDE** in various mammalian species.

Table 1: Acute Toxicity of p,p'-DDE



Species	Strain	Sex	Route of Administrat ion	LD50 (mg/kg bw)	Reference
Rat	Sherman	Male	Oral	880	[2]
Rat	Sherman	Female	Oral	1,240	[2]
Mouse	-	-	Oral	700	[3]

Table 2: Chronic Toxicity of p,p'-DDE (78-Week Dietary

Exposure)

Species	Strain	Sex	NOAEL (mg/kg/da y)	LOAEL (mg/kg/da y)	Observed Effects at LOAEL	Referenc e
Rat	Osborne- Mendel	Male	-	19	Hepatotoxi city	
Rat	Osborne- Mendel	Female	-	19	Decreased body weight gain, increased mortality	
Mouse	B6C3F1	Male	-	~18.5	Hepatocell ular carcinomas	•
Mouse	B6C3F1	Female	-	~32.75	Hepatocell ular carcinomas , increased mortality	



Table 3: Reproductive and Developmental Toxicity of

<u>D.p'-DDE</u>

Species	Strain	Exposure Window	NOAEL (mg/kg/da y)	LOAEL (mg/kg/da y)	Observed Effects at LOAEL	Referenc e
Rat	-	Gestation Days 14-18	-	100	Reduced anogenital distance in male pups	
Rat	-	Weanling (25-57 days old)	-	100	Delayed puberty in males	
Mouse	C57BL/6J	Gestational Day 11.5 - Postnatal Day 5	-	1.31	Thermogen ic impairment in adult female offspring	

Experimental Protocols

This section details the methodologies of key studies that have been instrumental in defining the toxicological profile of **p,p'-DDE**.

NCI Carcinogenesis Bioassay of p,p'-DDE (NCI-CG-TR-131)

This landmark study provided crucial evidence for the carcinogenicity of ${\bf p,p'}\text{-}{\bf DDE}$ in mice.

- Test Animals: Osborne-Mendel rats and B6C3F1 mice.
- Groups: 50 male and 50 female animals of each species per dose group. A control group of 20 animals of each sex and species was also included.
- Test Substance Administration: **p,p'-DDE** was administered in the feed.



- Dose Levels (Time-Weighted Average):
 - Rats (Male): Low 437 ppm; High 839 ppm.
 - Rats (Female): Low 242 ppm; High 462 ppm.
 - Mice (Male and Female): Low 148 ppm; High 261 ppm.
- Duration: 78-week dosing period followed by an observation period of up to 35 weeks for rats and 15 weeks for mice.
- Observations: Animals were weighed regularly, and clinical signs of toxicity were recorded. At
 the end of the study, all animals underwent a complete necropsy, and tissues were collected
 for histopathological examination.
- Key Findings: The study concluded that p,p'-DDE was carcinogenic in B6C3F1 mice, causing hepatocellular carcinomas in both sexes. In Osborne-Mendel rats, p,p'-DDE was found to be hepatotoxic but did not provide conclusive evidence of carcinogenicity under the conditions of the bioassay.

Developmental Neurotoxicity Study in Mice

This type of study investigates the effects of **p,p'-DDE** exposure during critical periods of brain development.

- Test Animals: Pregnant C57BL/6J mice.
- Test Substance Administration: p,p'-DDE (1.31 mg/kg) was administered by oral gavage.
- Exposure Period: Gestational day 11.5 to postnatal day 5.
- Offspring Evaluation:
 - Longitudinal Body Temperature: Recorded in male and female offspring.
 - Metabolic Parameters: Measured in adult female offspring via indirect calorimetry.



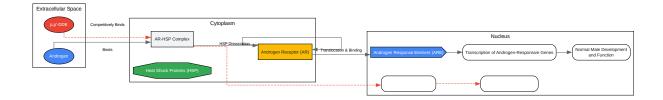
- Neurochemical and Immunohistochemical Analyses: Conducted on sympathetic neurons innervating brown adipose tissue (BAT).
- Key Findings: Perinatal exposure to p,p'-DDE resulted in persistent thermogenic impairment in adult female mice, suggesting an impact on the sympathetic regulation of BAT thermogenesis.

Mechanisms of Toxicity and Signaling Pathways

p,p'-DDE exerts its toxic effects through multiple mechanisms, with endocrine disruption and hepatotoxicity being the most well-characterized.

Endocrine Disruption: Anti-Androgenic Activity

p,p'-DDE is a potent antagonist of the androgen receptor (AR). This anti-androgenic activity is a key mechanism underlying its reproductive and developmental toxicity in males.



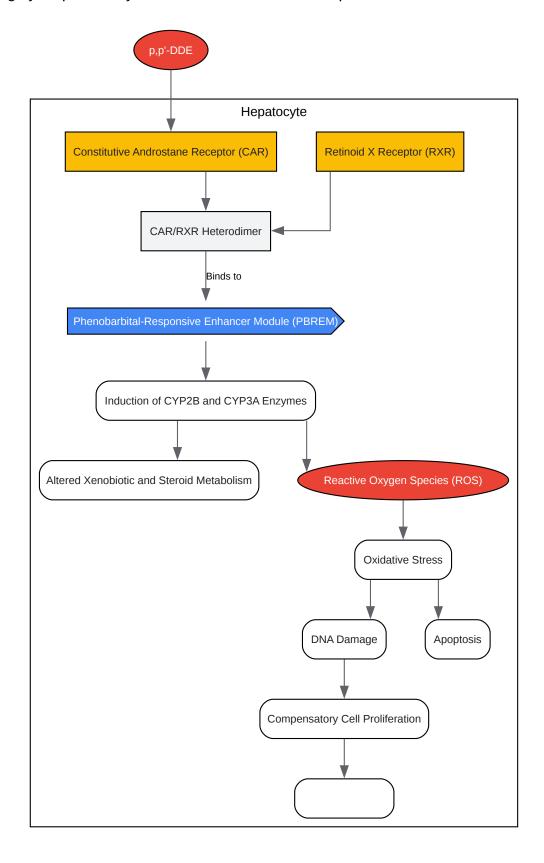
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Caption: **p,p'-DDE** competitively inhibits androgen binding to the androgen receptor, disrupting normal male development.

Hepatotoxicity



The liver is a primary target organ for **p,p'-DDE** toxicity. Chronic exposure can lead to hepatomegaly, hepatic enzyme induction, and the development of liver tumors in rodents.





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Caption: **p,p'-DDE** induces hepatotoxicity through CAR activation, leading to oxidative stress and tumor promotion.

Other Toxicological Effects Neurotoxicity

p,p'-DDE is a known neurotoxicant. The primary mechanism of neurotoxicity is believed to be the interference with voltage-gated sodium channels in neurons, leading to prolonged channel opening and a state of hyperexcitability. Developmental exposure to **p,p'-DDE** has been associated with impaired psychomotor development in infants.

Immunotoxicity

Evidence suggests that **p,p'-DDE** can modulate the immune system. Studies in humans have shown associations between **p,p'-DDE** levels and alterations in immune markers. However, the clinical significance of these findings is still under investigation.

Conclusion

p,p'-DDE is a persistent environmental contaminant with a well-documented toxicological profile in mammals. Its ability to act as an anti-androgenic endocrine disruptor and a hepatotoxicant, particularly its carcinogenicity in mice, are of significant concern. The detailed quantitative data and experimental protocols provided in this guide serve as a critical resource for researchers and professionals involved in risk assessment and the development of strategies to mitigate the health impacts of **p,p'-DDE** exposure. Further research is warranted to fully elucidate the complex signaling pathways involved in its toxicity and to better understand its long-term effects on human health.

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